molecular formula C14H16N2O B12403567 N-(2-Aminoethyl)-1-naphthylacetamide-d4

N-(2-Aminoethyl)-1-naphthylacetamide-d4

Katalognummer: B12403567
Molekulargewicht: 232.31 g/mol
InChI-Schlüssel: OJWZEVNPRJDAME-LZMSFWOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d4: is a deuterated derivative of N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d4 typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available naphthalene-1-carboxylic acid and 2-aminoethanol-d4.

    Formation of Naphthalene-1-carboxylic Acid Chloride: Naphthalene-1-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride under anhydrous conditions.

    Amidation Reaction: The acid chloride is then reacted with 2-aminoethanol-d4 in the presence of a base such as triethylamine to form N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d4.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d4 follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Purification and Quality Control: Advanced purification techniques and quality control measures are employed to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d4 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding naphthalene-1-carboxylic acid derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amides or other functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d4 has several scientific research applications:

    Medicinal Chemistry: Used as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Biochemical Research: Employed in studies involving enzyme kinetics and receptor binding assays.

    Drug Development: Investigated for its potential as a drug candidate or as a labeled compound in pharmacokinetic studies.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d4 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The presence of deuterium can affect the compound’s metabolic stability and pharmacokinetics, leading to altered biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide: The non-deuterated version of the compound.

    N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d3: A partially deuterated derivative.

    N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d5: A fully deuterated derivative with an additional deuterium atom.

Uniqueness

N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d4 is unique due to its specific deuterium labeling, which can influence its chemical and physical properties. This makes it valuable for studies involving isotope effects, metabolic stability, and pharmacokinetics.

Eigenschaften

Molekularformel

C14H16N2O

Molekulargewicht

232.31 g/mol

IUPAC-Name

N-(2-amino-1,1,2,2-tetradeuterioethyl)-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C14H16N2O/c15-8-9-16-14(17)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10,15H2,(H,16,17)/i8D2,9D2

InChI-Schlüssel

OJWZEVNPRJDAME-LZMSFWOYSA-N

Isomerische SMILES

[2H]C([2H])(C([2H])([2H])NC(=O)CC1=CC=CC2=CC=CC=C21)N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.